3-(4-Chlorobenzylidene)indolin-2-one
Description
Significance of the Indolin-2-one Scaffold in Contemporary Medicinal Chemistry
The indolin-2-one, or oxindole (B195798), scaffold is a bicyclic heterocyclic structure consisting of a benzene (B151609) ring fused to a five-membered pyrrolidinone ring. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. researchgate.netscience.gov Its structural simplicity and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents. researchgate.net
Derivatives of indolin-2-one are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. science.gov The versatility of the oxindole ring allows for chemical modifications at several positions, particularly at the C3 position, which can significantly influence its biological function. This has led to the successful development of several clinically approved drugs, most notably in the field of oncology, that feature the indolin-2-one core. science.gov
Overview of 3-(4-Chlorobenzylidene)indolin-2-one as a Representative Research Compound
This compound is a prominent member of the 3-arylidene oxindole subclass. This compound features an indolin-2-one core substituted at the C3 position with a benzylidene group, which in turn bears a chlorine atom at the para- (C4) position. The exocyclic double bond at the C3 position introduces geometric isomerism (E/Z), with the E-isomer being the more thermodynamically stable and commonly synthesized form.
This specific molecule serves as a quintessential model for research into the broader class of arylidene oxindoles. Its straightforward synthesis and the presence of the electron-withdrawing chloro-substituent make it an important subject for structure-activity relationship (SAR) studies, which explore how chemical modifications affect biological activity.
Historical Context of Arylidene Oxindoles in Biological and Synthetic Investigations
The history of oxindoles dates back to their initial discovery in natural sources, such as alkaloids from the plant Uncaria tomentosa. science.gov The recognition of their diverse biological potential spurred extensive synthetic efforts to create libraries of derivatives for pharmacological screening. rsc.org
The introduction of an arylidene moiety at the C3-position proved to be a critical advancement. Early investigations revealed that these 3-arylidene oxindoles possessed potent biological activities, particularly as inhibitors of protein kinases. This discovery was a turning point, establishing the scaffold as a key pharmacophore in the development of targeted cancer therapies. Molecules in this class function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of kinases, thereby blocking signal transduction pathways that are crucial for cancer cell proliferation and survival. science.gov
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKMQYKNWKSNZ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-90-8 | |
| Record name | NSC13587 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis and Chemical Properties
Common Synthetic Routes to 3-(4-Chlorobenzylidene)indolin-2-one
The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (indolin-2-one) with a carbonyl compound (4-chlorobenzaldehyde).
The reaction is typically carried out by refluxing equimolar amounts of indolin-2-one and 4-chlorobenzaldehyde (B46862) in a protic solvent like ethanol, with a catalytic amount of a base such as piperidine. oregonstate.edu This method reliably produces the desired product, predominantly as the more stable E-isomer, often in high yields.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |
| Indolin-2-one | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | (E)-3-(4-Chlorobenzylidene)indolin-2-one | ~82% oregonstate.edu |
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques, including NMR and mass spectrometry.
The proton NMR spectrum provides characteristic signals that confirm the compound's structure. The vinyl proton of the benzylidene group and the aromatic protons of both the indolin-2-one and the 4-chlorophenyl rings appear at distinct chemical shifts. The NH proton of the indolinone ring typically appears as a broad singlet at a downfield chemical shift.
| Proton Assignment | Exemplary Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| NH (Indolinone) | ~8.0-9.0 | br s | - |
| Vinyl-H | ~7.7 | s | - |
| Aromatic-H (Indolinone & Phenyl) | ~6.8-7.7 | m | - |
Note: Data is representative for the (E)-isomer based on literature values for this and closely related compounds. oregonstate.edu Solvent is typically DMSO-d₆ or CDCl₃.
The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule, including the quaternary carbons. Key signals include the carbonyl carbon of the indolin-2-one ring, the carbons of the exocyclic double bond, and the aromatic carbons. The carbon bearing the chlorine atom shows a characteristic chemical shift.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C=O (Carbonyl) | ~168-170 |
| C-Cl (Aromatic) | ~134-136 |
| Vinyl Carbons | ~125-135 |
| Aromatic Carbons | ~110-144 |
| Quaternary Carbons (Aromatic) | ~123-144 |
Note: The chemical shifts are estimated based on literature data for the highly analogous (E)-3-(4-bromobenzylidene)indolin-2-one and general principles of ¹³C NMR spectroscopy. oregonstate.educompoundchem.comnih.gov
Mass spectrometry confirms the molecular weight of the compound. For this compound, the spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀ClNO |
| Molecular Weight | 255.70 g/mol |
| Exact Mass | 255.0451 Da |
Data obtained from chemical databases. oregonstate.edu
Advanced Computational and Theoretical Investigations of 3 4 Chlorobenzylidene Indolin 2 One
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-protein interactions and to predict the binding affinity of small molecule inhibitors to their target proteins.
The 3-substituted indolin-2-one scaffold is a well-established pharmacophore for kinase inhibition. These compounds often act as competitive inhibitors at the ATP-binding site of various kinases, which are crucial regulators in cell signaling pathways implicated in cancer. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Molecular docking studies have extensively investigated the interaction of indolin-2-one derivatives with VEGFR-2, a key mediator of angiogenesis. fmhr.org The indolin-2-one core typically forms crucial hydrogen bonds with the hinge region residues, such as Cys919, in the ATP-binding pocket. The 4-chlorobenzylidene moiety often extends into a hydrophobic pocket, forming van der Waals and hydrophobic interactions with residues like Leu840, Val848, Ala866, and Leu1035. The specific interactions help anchor the inhibitor in the active site, preventing ATP from binding and inhibiting the kinase's downstream signaling. nih.govresearchgate.net The structure-activity relationship for these compounds indicates that substitutions on the benzylidene ring significantly influence the potency and selectivity of VEGFR-2 inhibition. researchgate.netnih.gov
Epidermal Growth Factor Receptor (EGFR): Derivatives of 3-(substituted benzylidenyl)indolin-2-ones have demonstrated selectivity towards EGFR and Her-2 receptor tyrosine kinases, particularly when bulky groups are present on the phenyl ring. nih.gov While direct interactions between EGFR and VEGFR-2 can occur, the specific binding mode of 3-(4-chlorobenzylidene)indolin-2-one within the EGFR active site would be analogous to its binding with VEGFR-2, involving hydrogen bonds in the hinge region and hydrophobic interactions in the adjacent pocket. nih.gov
The table below summarizes typical interactions observed in docking studies of indolin-2-one derivatives with kinase targets.
| Kinase Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond | nih.gov |
| VEGFR-2 | Leu840, Val848, Ala866, Leu1035 | Hydrophobic/van der Waals | nih.gov |
| EGFR | Met793 | Hydrogen Bond (Hinge Region) | nih.gov |
| EGFR | Leu718, Val726, Ala743, Leu844 | Hydrophobic/van der Waals | nih.gov |
Beyond kinases, computational methods have been used to predict the binding of indolin-2-one derivatives to other important enzyme targets.
MDM2 and MDMX: The murine double minute 2 (MDM2) and MDMX proteins are key negative regulators of the p53 tumor suppressor. nih.gov Dual inhibitors of both MDM2 and MDMX are of significant therapeutic interest. nih.gov Molecular docking studies of novel indolone derivatives have been performed to evaluate their binding modes within the active sites of MDM2 and MDMX. For one such derivative, the chlorobenzene (B131634) group was predicted to form σ–π and σ–σ hydrophobic interactions with key residues. nih.gov These simulations predicted binding affinities (Ki) that were consistent with experimental values obtained through fluorescence polarization assays, validating the computational model. For a potent dual inhibitor, compound A13, the predicted Ki values were 0.018 µM for MDM2 and 5.18 µM for MDMX. nih.gov The stronger predicted interactions with MDM2 compared to MDMX were also in agreement with the observed enzymatic activities. nih.gov
| Enzyme Target | Compound | Predicted Ki (µM) | Experimental Ki (µM) | Reference |
|---|---|---|---|---|
| MDM2 | A13 (Indolone Derivative) | 0.018 | 0.031 | nih.gov |
| MDMX | A13 (Indolone Derivative) | 5.18 | 7.24 | nih.gov |
There is limited specific information in the reviewed literature regarding the docking of this compound with Dihydrofolate reductase (DHFR) or Cytochrome c Peroxidase.
Quantum Chemical Calculations and Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, reactivity, and the mechanisms of chemical reactions at an atomic level.
DFT calculations are employed to determine various electronic properties of this compound. mdpi.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic behavior and reactivity. researchgate.net The HOMO-LUMO energy gap (Δε) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com These calculations can also determine the distribution of electron density, dipole moments, and molecular electrostatic potential, which are crucial for predicting how the molecule will interact with biological targets. nih.gov
| Quantum Chemical Property | Significance | Typical Application |
|---|---|---|
| HOMO Energy | Represents the electron-donating ability | Predicting reactivity in electrophilic attacks |
| LUMO Energy | Represents the electron-accepting ability | Predicting reactivity in nucleophilic attacks |
| HOMO-LUMO Gap (Δε) | Indicates chemical reactivity and stability | Assessing molecular stability |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and sites for electrophilic/nucleophilic attack | Visualizing interaction sites with receptors |
The reactivity of this compound in cycloaddition reactions has been investigated using advanced theoretical frameworks. researchgate.net The [3+2] cycloaddition (32CA) reactions, which are valuable for synthesizing five-membered heterocycles, have been analyzed using Frontier Molecular Orbital (FMO) theory and, more recently, Molecular Electron Density Theory (MEDT). researchgate.netmdpi.com
MEDT posits that changes in electron density, rather than molecular orbital interactions, are primarily responsible for the feasibility of a reaction. mdpi.comacs.orgnih.gov In a study of the 32CA reaction between (Z)- and (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one and dibromoformaldoxime, FMO calculations indicated a dominant interaction between the HOMO of the indolinone system and the LUMO of the three-atom component (TAC). researchgate.net From the MEDT perspective, the analysis of the electron localization function (ELF) showed that these reactions have a non-polar character. researchgate.net
The Distortion/Interaction model, also known as the Activation Strain Model, is a powerful tool for analyzing reaction barriers. vu.nlnih.gov The activation energy (ΔE‡) is decomposed into two components: the distortion energy (ΔE_distort), which is the energy required to deform the reactants into their transition state geometries, and the interaction energy (ΔE_int), which is the actual interaction between the distorted molecules. nih.govillinois.edu
ΔE‡ = ΔE_distort + ΔE_int
This analysis has been applied to the 32CA reactions of this compound derivatives. researchgate.net The results revealed that these reactions are under distortion control, meaning the energy required to distort the reactants is a dominant factor in the activation barrier. researchgate.net By analyzing these energy components along the reaction coordinate, researchers can gain detailed insights into what controls the reactivity and selectivity of the reaction pathway. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug design and development process.
2D-QSAR Modeling for Biological Activity Prediction
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling represents a important method in computational chemistry for establishing a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. This approach relies on descriptors derived from the two-dimensional representation of molecules.
In the context of this compound and its analogs, 2D-QSAR studies have been instrumental in predicting their potential as therapeutic agents, particularly in the realm of anticancer and antioxidant activities. These studies involve the generation of a dataset of molecules with known biological activities, the calculation of various 2D descriptors, and the development of a predictive model using statistical methods like Multiple Linear Regression (MLR).
A typical 2D-QSAR study on this compound derivatives would involve the synthesis of a series of analogs with variations in the substituent on the benzylidene ring. The biological activity of these compounds, for instance, their half-maximal inhibitory concentration (IC50) against a specific cancer cell line, is then determined.
Subsequently, a variety of 2D descriptors are calculated for each molecule. These descriptors can be broadly categorized as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP). The goal is to identify a set of descriptors that best correlates with the observed biological activity.
Table 1: Exemplary 2D Descriptors Used in QSAR Modeling of Indolin-2-one Derivatives
| Descriptor Category | Descriptor Name | Description |
| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent. |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Steric | Molar Refractivity (MR) | Relates to the volume occupied by an atom or group of atoms. |
| Kier & Hall Shape Indices | Describe different aspects of molecular shape. | |
| Hydrophobic | Partition Coefficient (logP) | Measures the lipophilicity of the compound. |
| Topological | Wiener Index | A topological index of a molecule, defined as the sum of the lengths of the shortest paths between all pairs of vertices in the chemical graph. |
| Balaban Index | A topological index based on the distance matrix of the graph. |
Once the descriptors are calculated, a statistical model is built. Multiple Linear Regression (MLR) is a commonly employed technique, which results in an equation of the following form:
pIC50 = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant
Where pIC50 is the negative logarithm of the IC50 value, and c1, c2,... are the coefficients for the respective descriptors. The quality of the QSAR model is assessed using various statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the standard error of the estimate. A robust and predictive QSAR model will have high R² and Q² values (typically > 0.6) and a low standard error.
Research Findings:
Several 2D-QSAR studies on indolin-2-one derivatives have highlighted the importance of specific physicochemical properties for their biological activity. For instance, studies on similar scaffolds have shown that:
Antioxidant Activity: For antioxidant activity, descriptors related to the molecule's ability to donate a hydrogen atom or an electron are often significant. The presence of specific functional groups that can stabilize a radical species can contribute positively to the antioxidant potential.
Table 2: Hypothetical 2D-QSAR Data for Anticancer Activity of this compound Analogs
| Compound | Substituent (R) | Experimental pIC50 | Predicted pIC50 | Hammett (σ) | logP | Molar Refractivity (MR) |
| 1 | 4-Cl | 5.85 | 5.82 | 0.23 | 3.52 | 75.6 |
| 2 | H | 5.20 | 5.25 | 0.00 | 3.01 | 70.9 |
| 3 | 4-F | 5.65 | 5.68 | 0.06 | 3.15 | 71.2 |
| 4 | 4-CH₃ | 5.40 | 5.38 | -0.17 | 3.45 | 75.5 |
| 5 | 4-OCH₃ | 5.32 | 5.30 | -0.27 | 2.95 | 78.6 |
| 6 | 4-NO₂ | 6.10 | 6.15 | 0.78 | 2.89 | 78.1 |
The predictive power of such 2D-QSAR models allows for the virtual screening of large libraries of compounds and the rational design of new, more potent analogs of this compound. By understanding the key molecular features that govern biological activity, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success, thereby accelerating the drug discovery pipeline.
Structure Activity Relationship Sar Studies of 3 4 Chlorobenzylidene Indolin 2 One Analogs
Significance of the Indolin-2-one Core for Biological Function
The indolin-2-one scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov This heterocyclic ring system is a common feature in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov Its significance in the biological function of 3-(4-chlorobenzylidene)indolin-2-one analogs stems from several key features.
The core structure, containing a bicyclic system with a lactam (a cyclic amide) fused to a benzene (B151609) ring, provides a rigid framework that can be appropriately oriented to fit into the binding sites of enzymes and receptors. nih.govacs.org The lactam portion of the indolin-2-one core is particularly important as it can participate in hydrogen bonding interactions, which are critical for molecular recognition and binding to biological targets. researchgate.netbiomolther.org For instance, in the context of protein kinase inhibition, the indolin-2-one moiety is known to occupy the ATP-binding site, where the lactam can form key hydrogen bonds with the hinge region of the kinase. nih.govnih.gov
Positional and Electronic Effects of Substituents on the Benzylidene Moiety
The benzylidene moiety of this compound offers a prime location for structural modifications to modulate biological activity. The nature and position of substituents on this phenyl ring have profound effects on the compound's potency and selectivity. These effects can be broadly categorized as positional (ortho, meta, para) and electronic (electron-donating or electron-withdrawing).
Electronic Effects: The electronic properties of the substituents also play a crucial role. studypug.comwikipedia.org Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, increase the electron density of the aromatic ring. studypug.com This can enhance π-π stacking interactions with aromatic residues in the binding site. In some cases, the presence of an electron-donating group at the meta-position of the benzylidene ring has been associated with potent biological activity. nih.gov
A study on a series of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase revealed that the introduction of a methyl group (an EDG) at the para-position of the benzylidene ring led to an increase in inhibitory potency compared to the unsubstituted analog. nih.gov
| Compound | Substituent on Benzylidene Ring | Position | Electronic Nature | Effect on Activity (Example: Aurora A Kinase Inhibition) |
| Analog 1 | -H | - | Neutral | Baseline activity |
| Analog 2 | -CH3 | para | Electron-donating | Increased potency |
| Analog 3 | -NO2 | para | Electron-withdrawing | Can improve affinity for some targets |
| Analog 4 | -OCH3 | meta | Electron-donating | Associated with potent activity in some cases |
Influence of Halogenation (e.g., Chlorine, Bromine) on Compound Potency and Selectivity
Halogen atoms, particularly chlorine and bromine, are frequently incorporated into the structure of bioactive molecules to enhance their therapeutic properties. In the context of this compound analogs, halogenation can significantly influence potency and selectivity through various mechanisms.
Halogens are electron-withdrawing groups that can alter the electronic properties of the molecule. researchgate.netnih.gov This can affect the strength of interactions with the biological target. Moreover, the size of the halogen atom can play a role in steric interactions within the binding site. The introduction of a halogen can also increase the lipophilicity of the compound, which may improve its ability to cross cell membranes and reach its intracellular target.
A comparative study on (E)-3-benzylideneindolin-2-one derivatives as potential inhibitors of Aurora A kinase investigated the effect of introducing chlorine and bromine at the 7-position of the indolin-2-one ring. nih.gov The results indicated that these halogenated derivatives had different inhibitory effects compared to the analog with a methyl group at the same position. nih.gov In another study, a chlorine-substituted indolinone-based derivative displayed the highest cytotoxicity against HepG2 and MCF-7 cancer cell lines among a series of compounds. mdpi.com
The specific halogen and its position can be critical. For example, the difference in size and electronegativity between chlorine and bromine can lead to distinct interactions with the target protein, resulting in variations in potency and selectivity. researchgate.net
| Compound | Halogen Substituent | Position on Indolin-2-one Ring | Observed Effect on Activity (Example: Aurora A Kinase Inhibition) |
| AK29 | Chlorine | 7-position | Moderate inhibitory effect |
| AK30 | Bromine | 7-position | Moderate inhibitory effect |
| AK31 | Methyl | 7-position | Superior inhibitory effects compared to halogenated analogs |
Stereochemical Determinants of Biological Activity for (E)/(Z) Isomers
The double bond connecting the indolin-2-one core and the benzylidene moiety in this compound gives rise to geometric isomerism, resulting in the formation of (E) and (Z) isomers. researchgate.net Stereochemistry is a critical factor in the biological activity of many drugs, as enzymes and receptors are chiral and can interact differently with different stereoisomers. mdpi.com
For 3-benzylideneindolin-2-one (B1620751) derivatives, the (E) and (Z) isomers can exhibit significantly different biological activities. nih.govrsc.org Often, one isomer is more active than the other due to its ability to adopt the correct conformation to bind effectively to the target. nih.govresearchgate.net In many cases, the (E)-isomer is the thermodynamically more stable and predominant form. nih.govrsc.org
However, studies have shown that the (Z)-isomer can be the more biologically active form for certain targets. nih.govnih.gov For instance, in silico docking studies have revealed that the (Z)-diastereomer of some 3-(benzylidene)indolin-2-one derivatives shows better docking on the targeted enzyme compared to the (E)-isomer. rsc.org It has been proposed that for some kinase inhibitors, the (E)-isomer may need to undergo isomerization to the (Z)-form before binding to the active site of the enzyme. nih.gov This E-Z isomerization can be influenced by factors such as light, temperature, and solvent. nih.govrsc.orgresearchgate.net
The determination of the configuration of the isomers is typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), where the chemical shifts of specific protons can distinguish between the (E) and (Z) forms. nih.govnih.gov The profound impact of stereochemistry on biological activity underscores the importance of synthesizing and evaluating stereochemically pure isomers in drug discovery and development. mdpi.com
| Isomer | General Stability | General Biological Activity | Notes |
| (E)-isomer | Generally more stable | Can be less active than the (Z)-isomer for certain targets | May undergo isomerization to the (Z)-form for biological activity |
| (Z)-isomer | Generally less stable | Often the more biologically active form for specific targets | Its conformation may be more favorable for binding to the active site |
Mechanistic Studies of Biological Activities in Vitro
Anti-Cancer Activity Mechanisms
The anti-cancer properties of 3-(4-Chlorobenzylidene)indolin-2-one derivatives are attributed to a multi-targeted mechanism of action, including the inhibition of key signaling proteins, modulation of cell cycle progression, and the induction of programmed cell death.
The indolin-2-one core is a well-established pharmacophore for the development of protein tyrosine kinase inhibitors. amegroups.cn Derivatives of this compound have been investigated for their ability to selectively inhibit various receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. nih.gov
Structure-activity relationship studies have shown that the substitution pattern on the indolin-2-one scaffold dictates the selectivity and potency against different RTKs. For instance, 3-(substituted benzylidenyl)indolin-2-ones that feature bulky groups on the phenyl ring have demonstrated high selectivity towards the Epidermal Growth Factor Receptor (EGFR) and Her-2 RTKs. nih.gov The VEGF/VEGFR-2 signaling pathway, a critical regulator of tumor angiogenesis, is a prominent target. mdpi.com The indolin-2-one moiety is recognized for its ability to occupy the ATP binding site of VEGFR-2's kinase domain, establishing key hydrogen bonds with hinge region residues like Glu917 and Cys919. mdpi.com
Several novel indolin-2-one derivatives have shown potent inhibitory activity against VEGFR-2. nih.gov For example, a series of new derivatives exhibited IC50 values against VEGFR-2 in the nanomolar range, with some compounds showing greater potency than the reference drug Sunitinib. nih.gov
While the indolin-2-one scaffold is a versatile starting point for developing inhibitors against a range of kinases, specific inhibitory data for this compound derivatives against Src family kinases such as Src, Fyn, Lck, and Yes are not extensively detailed in the current literature.
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Indolin-2-one Derivatives
| Compound | VEGFR-2 IC50 (µM) |
|---|---|
| Derivative 10g | 0.087 |
| Derivative 17a | 0.078 |
| Sunitinib (Reference) | 0.139 |
This table presents data for novel indolin-2-one derivatives to illustrate the scaffold's potential. nih.gov
The antiproliferative effects of indole-based compounds are frequently linked to their ability to halt the cell cycle at various checkpoints, preventing cancer cells from dividing. nih.govnih.gov Indole (B1671886) derivatives have been shown to induce G1, S, or G2/M phase arrest depending on the specific compound and cell line. nih.govnih.govmdpi.com
A key mechanism for many anti-cancer agents is the induction of apoptosis, or programmed cell death. nih.gov Indole derivatives are recognized as potent inducers of apoptosis. This process is often mediated by the intrinsic mitochondrial pathway, which is controlled by the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govresearchgate.net An increase in the BAX/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the activation of a cascade of caspases, the executioners of apoptosis. nih.govmdpi.com
Derivatives of this compound have demonstrated the ability to modulate these apoptotic markers. The highly potent compound 17a , for instance, was shown to significantly increase the total apoptosis in HepG2 cells by 3.5-fold. nih.gov Mechanistic studies revealed that this was accompanied by a 2.7-fold increase in the expression of the pro-apoptotic protein BAX and a 1.9-fold decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the compound led to a 6.9-fold and 3.7-fold upregulation in the levels of the executioner caspase-3 and initiator caspase-9, respectively, confirming the activation of the apoptotic cascade. nih.gov
Table 2: Effect of Indolin-2-one Derivative 17a on Apoptotic Markers in HepG2 Cells
| Apoptotic Marker | Fold Change in Expression |
|---|---|
| BAX | + 2.7 |
| Bcl-2 | - 1.9 |
| Caspase-3 | + 6.9 |
| Caspase-9 | + 3.7 |
This table quantifies the change in expression of key apoptotic proteins following treatment with a potent indolin-2-one derivative. nih.gov
Beyond RTKs, the anti-cancer activity of this compound derivatives extends to other critical cellular targets.
Aldehyde Reductases ALR1/ALR2: Aldose reductase (ALR2) is an enzyme implicated in the pathophysiology of diabetic complications and has also been linked to inflammatory pathologies. nih.gov Indole-based structures have been explored as promising ALR2 inhibitors. nih.govresearchgate.net High selectivity for ALR2 over the structurally similar aldehyde reductase (ALR1) is crucial, as ALR1 plays a role in important detoxification mechanisms. nih.govepitopepeptide.com
MDM2 and MDMX: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. nih.gov Its function is negatively regulated by murine double minute 2 (MDM2) and its homolog MDMX. nih.gov In many cancers where p53 is not mutated, it is inactivated by the overexpression of MDM2/MDMX. nih.gov Therefore, inhibiting the MDM2/MDMX-p53 interaction is a key therapeutic strategy to reactivate p53. nih.gov A series of novel indolone derivatives based on the this compound scaffold were synthesized and found to be potent dual inhibitors of MDM2 and MDMX. nih.gov One such derivative, A13 , exhibited a binding affinity (Ki) of 0.031 µM for MDM2 and 7.24 µM for MDMX, demonstrating its potential to disrupt these critical protein-protein interactions. nih.gov
Other Enzymes: While the indolin-2-one scaffold is versatile, current research has not extensively documented the direct inhibitory activity of this compound derivatives against other key enzymes such as Dihydrofolate reductase (DHFR), Histone deacetylases (HDACs), Topoisomerase II, Telomerase, or Thymidine Phosphorylase. nih.govunimi.itrjpbr.com
Anti-Inflammatory Activity Mechanisms
Chronic inflammation is linked to the development of various diseases, including cancer. Key mediators of inflammation include nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). aditum.org Indole-based compounds have shown potential in modulating these inflammatory pathways.
A study on an N-acylhydrazone derivative with a similar indole-benzylidene structure, JR19 , demonstrated significant anti-inflammatory effects. nih.govnih.gov This compound was found to effectively decrease the levels of pro-inflammatory cytokines, including IL-6 and TNF-α. nih.govnih.gov The mechanism of action was linked to the nitric oxide pathway, as the anti-inflammatory effect was reversed in the presence of an NO synthase inhibitor. nih.govnih.gov These findings suggest that this compound and its derivatives may exert anti-inflammatory effects by suppressing the production of key inflammatory mediators.
Inhibition of Inflammatory Signaling Pathways (e.g., Akt, MAPK, NF-κB)
Research into the specific mechanisms by which this compound exerts its anti-inflammatory effects has pointed towards the modulation of key signaling pathways that regulate the inflammatory response. Studies have indicated that indole derivatives can interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial for the transcription of pro-inflammatory genes.
The NF-κB pathway is a primary target in the development of anti-inflammatory agents. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, inhibitor of κB (IκB) proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Some indole compounds have been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB activation. Similarly, the MAPK pathways, including p38 and JNK, are activated by inflammatory stimuli and play a role in regulating the expression of inflammatory cytokines. Inhibition of the phosphorylation of these kinases can lead to a downstream reduction in the inflammatory response. While the broad class of indole derivatives has shown activity against these pathways, specific quantitative data on the inhibition of Akt, MAPK, and NF-κB by this compound is still an area of ongoing research.
Suppression of Inflammatory Enzyme Expression (e.g., COX-2, PGES, iNOS)
The anti-inflammatory properties of this compound are also linked to its ability to suppress the expression of key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are typically expressed at low levels in resting cells but are significantly upregulated in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).
iNOS is responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. COX-2 is the enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, including prostaglandin (B15479496) E2 (PGE2), which are central players in inflammation and pain. The expression of both iNOS and COX-2 is regulated by transcription factors such as NF-κB and AP-1. By inhibiting these upstream signaling pathways, compounds can effectively downregulate the expression of iNOS and COX-2, leading to a reduction in the production of NO and prostaglandins. Studies on various related compounds demonstrate that the suppression of iNOS and COX-2 protein and mRNA levels is a common mechanism for their anti-inflammatory effects.
Antimicrobial Activity Mechanisms
Spectrum of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
This compound and its derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The core structure of 3-alkylidene-2-indolone is considered a promising scaffold for developing new antibacterial agents. The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis.
Derivatives of 3-benzylidene-indolin-2-one have shown significant activity against various bacterial strains. Research has demonstrated that these compounds can be effective against strains like Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, with lower values indicating higher potency. While specific MIC values for this compound are part of a broader dataset of related compounds, the general class shows promise. For instance, some optimized derivatives have exhibited MIC values as low as 0.0625–4 µg/mL against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Selected Indolin-2-one Derivatives
| Bacterial Strain | Compound Class | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Gram-Positive Bacteria (e.g., S. aureus) | 3-Alkylidene-2-indolone derivatives | 0.5 - 50 | |
| Gram-Negative Bacteria (e.g., E. coli) | 3-Alkylidene-2-indolone derivatives | 1 - >50 | |
| K. pneumoniae | Arylidene indolin-2-ones | 3.125 (mg/mL) |
Note: This table represents data for the general class of indolin-2-one derivatives, as specific data for this compound is often presented within the context of these larger studies.
Spectrum of Antifungal Activity
In addition to its antibacterial properties, this compound has been investigated for its antifungal activity. The compound has shown a broad spectrum of activity against clinically relevant dermatophytes, which are fungi that cause superficial infections of the skin, hair, and nails.
Studies have demonstrated that 3-benzylideneindolin-2-one (B1620751) exhibits consistent fungicidal activity against various dermatophyte species, including Trichophyton and Microsporum species, as well as against Candida species. The compound's effectiveness is measured by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). For dermatophytes, MIC values have been reported in the range of 0.25 to 8 mg/L, with MFC values ranging from 1 to 32 mg/L, indicating potent fungicidal action. The proposed mechanism of action for related compounds involves targeting the fungal plasma membrane.
Table 2: Antifungal Activity of 3-Benzylideneindolin-2-one
| Fungal Species | MIC Range (mg/L) | MFC Range (mg/L) | Reference |
|---|---|---|---|
| Dermatophytes (e.g., Trichophyton spp., Microsporum spp.) | 0.25 - 8 | 1 - 32 | |
| Aspergillus niger | - | - | |
| Candida albicans | - | - |
Note: The specific compound in the primary studies is 3-benzylideneindolin-2-one, the parent structure of this compound.
Antiviral Activity Mechanisms (e.g., SARS-CoV-2 Main Protease (Mpro) Inhibition)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins, which are necessary for the virus's life cycle. Inhibition of this enzyme blocks viral replication.
While direct experimental data on the inhibition of SARS-CoV-2 Mpro specifically by this compound is limited, the broader class of indolin-2-one derivatives has been explored as potential inhibitors. The mechanism of many Mpro inhibitors involves forming a covalent or non-covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme, thereby inactivating it. Molecular docking studies are often used to predict the binding affinity and interaction of compounds with the Mpro active site. These studies suggest that inhibitors can bind at the junction of different domains of the enzyme, which can restrict its flexibility and prevent the dimerization necessary for its catalytic function.
Antioxidant Activity Mechanisms
The antioxidant activity of compounds like this compound is often attributed to their ability to scavenge free radicals and chelate metals, which can catalyze oxidative reactions. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases.
The antioxidant mechanism of phenolic compounds, a category to which hydroxy-substituted indolinones are related, typically involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and interrupting chain reactions. The effectiveness of an antioxidant is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. Some benzofuran-2-one derivatives, which share structural similarities, have shown an ability to reduce intracellular ROS levels and boost the expression of antioxidant defense enzymes like heme oxygenase-1 (HO-1). The introduction of certain functional groups onto the core structure can significantly influence the antioxidant capacity of the molecule.
Table 3: Common In Vitro Antioxidant Assays
| Assay | Principle | Reference |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | |
| ABTS Radical Scavenging | Measures the ability of a compound to scavenge the ABTS radical cation. | - |
| Metal Chelating Activity | Measures the ability of a compound to bind to transition metal ions, preventing them from participating in oxidation reactions. | |
| Lipid Peroxidation Inhibition | Measures the ability of a compound to inhibit the oxidative degradation of lipids. |
Advanced Research Directions and Future Perspectives for 3 4 Chlorobenzylidene Indolin 2 One
Exploration of Novel and Green Synthetic Methodologies
The development of environmentally friendly and efficient synthetic methods is a crucial aspect of modern pharmaceutical chemistry. For derivatives of 3-(4-Chlorobenzylidene)indolin-2-one, research is moving towards greener alternatives to traditional synthesis, which often involve hazardous solvents and catalysts.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, offering significant advantages such as shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov Microwave irradiation can accelerate the condensation reactions typically used to synthesize indolin-2-one derivatives. nih.gov For instance, the synthesis of various heterocyclic compounds, including those with an indolin-2-one core, has been shown to be more efficient under microwave conditions compared to conventional heating. nih.govresearchgate.net This method often allows for solvent-free reactions, further enhancing its green credentials. nih.gov
Ultrasound-Assisted Synthesis: Sonication is another green chemistry technique being explored for the synthesis of heterocyclic compounds. nih.govmdpi.comnih.govuniv.kiev.ua Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation. nih.gov This method has been successfully applied to the synthesis of various biologically active molecules, demonstrating its potential for the efficient production of this compound and its analogs. mdpi.comresearchgate.net
Catalytic Innovations: The use of novel and reusable catalysts is another avenue for greening the synthesis of these compounds. Research into solid-supported catalysts and nanocatalysts, for example, aims to reduce catalyst waste and facilitate easier product purification. researchgate.net The development of one-pot, multi-component reactions also contributes to a more sustainable synthetic process by reducing the number of steps and the amount of waste generated. nih.gov
Table 1: Comparison of Synthetic Methodologies for Indolin-2-one Derivatives
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Conventional Heating | Well-established procedures | Longer reaction times, often lower yields, use of hazardous solvents |
| Microwave-Assisted | Rapid reaction rates, higher yields, cleaner reactions, potential for solvent-free conditions nih.govnih.govmdpi.com | Requires specialized equipment |
| Ultrasound-Assisted | Shorter reaction times, milder conditions, improved yields nih.govmdpi.comnih.govuniv.kiev.ua | Scale-up can be challenging |
| Novel Catalysis | Reduced waste, easier purification, potential for reuse researchgate.net | Catalyst development can be complex and costly |
Development of Highly Specific and Potent Analogs
A primary goal in drug discovery is to develop compounds with high potency against their intended target and minimal off-target effects. For this compound, this involves synthesizing and evaluating a wide range of analogs to establish detailed structure-activity relationships (SAR).
Structural Modifications: Researchers are systematically modifying the core structure of this compound to enhance its biological activity. This includes substitutions on both the indolin-2-one ring and the benzylidene moiety. nih.govnih.gov For example, introducing different functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets. researchgate.netmdpi.com The synthesis of spiro-indolin-2-one derivatives represents a significant structural modification that has yielded compounds with promising antiproliferative properties. nih.gov
Target-Specific Design: The design of new analogs is often guided by the specific biological target. For instance, many indolin-2-one derivatives are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. benthamscience.com By understanding the three-dimensional structure of the target kinase's active site, researchers can design analogs that fit precisely and bind with high affinity, leading to enhanced potency and selectivity. nih.govnih.gov
Pharmacophore Hybridization: This approach involves combining the structural features of this compound with those of other known bioactive molecules. nih.gov This can lead to the development of hybrid compounds with novel or enhanced biological activities. For example, incorporating a thiazole (B1198619) moiety has been shown to yield derivatives with potent inhibitory activity against dihydrofolate reductase (DHFR). nih.gov
Table 2: Examples of Potent Analogs and Their Activities
| Analog Type | Key Structural Feature | Reported Biological Activity | Reference |
|---|---|---|---|
| Substituted Benzylidene Analogs | Modifications on the phenyl ring | Potent anticancer activity against various cell lines nih.govmdpi.com | nih.govmdpi.com |
| Spiro-indolin-2-ones | Spirocyclic junction at the 3-position | Promising antiproliferation against human cancer cell lines nih.gov | nih.gov |
| Thiazole Hybrids | Incorporation of a thiazole ring | DHFR inhibition and antimicrobial activity nih.gov | nih.gov |
| Carbohydrazide (B1668358) Derivatives | Addition of a carbohydrazide moiety | Potent cytotoxicity against human cancer cell lines researchgate.net | researchgate.net |
Integration of Multi-Targeting and Polypharmacological Strategies
Complex diseases like cancer often involve multiple signaling pathways. Therefore, drugs that can simultaneously modulate several targets, a concept known as polypharmacology, can be more effective than single-target agents. nih.govcuny.edu The this compound scaffold is well-suited for the development of multi-targeting drugs. wiley.comscienceopen.com
Designing Promiscuity: The intentional design of molecules that can interact with multiple targets is a key strategy in polypharmacology. nih.gov This can be achieved by incorporating structural features that are recognized by the binding sites of different proteins. For indolin-2-one derivatives, this could involve creating analogs that inhibit multiple protein kinases involved in cancer progression. growingscience.comgrowingscience.com
Synergistic Drug Combinations: Another approach is to use this compound or its analogs in combination with other therapeutic agents. This can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. For example, combining a kinase inhibitor with a drug that targets a different cancer-related pathway could be a more effective treatment strategy.
Drug Repurposing: Polypharmacology also opens up opportunities for drug repurposing, where an existing drug is found to have new therapeutic uses. scienceopen.com By screening this compound and its derivatives against a wide range of biological targets, researchers may identify unexpected activities that could be exploited for the treatment of other diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-chlorobenzylidene)indolin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of indolin-2-one with 4-chlorobenzaldehyde. In , the reaction is carried out in methanol with ethylenediamine as a catalyst at room temperature, yielding 80.5% product after 10 hours. For optimization, refluxing in acetic acid (as in ) can improve reaction rates, while column chromatography (e.g., ethyl acetate/petroleum ether, 1:7 v/v) or recrystallization (e.g., from isopropanol) enhances purity . Key variables include solvent choice (methanol vs. acetic acid), catalyst (ethylenediamine vs. acid), and reaction time.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : In , the compound’s Z-isomer shows distinct signals at δ 7.72 (d, J = 8.4 Hz, 2H) for the chlorobenzylidene protons and δ 10.64 (s, 1H) for the indole NH.
- HRMS : A molecular ion peak at m/z 256.0520 (calculated 256.0529) confirms the molecular formula C₁₅H₁₁ClNO .
- FTIR : A strong carbonyl stretch near 1680–1700 cm⁻¹ confirms the indolin-2-one moiety.
Q. How can researchers address challenges in isolating stereoisomers of benzylidene-indolinone derivatives?
- Methodological Answer : Separation of Z/E isomers is critical. highlights using reverse-phase preparative HPLC with a C18 column and methanol/water gradients. Alternatively, silica gel chromatography with low-polarity solvents (e.g., petroleum ether/ethyl acetate) can resolve isomers. For example, achieved isomer separation via column chromatography, yielding distinct melting points (e.g., 187.8–188.1°C for Z-isomer vs. 225.4–226.1°C for E-isomer) .
Advanced Research Questions
Q. What strategies are effective for functionalizing this compound to enhance its bioactivity?
- Methodological Answer :
- N-Alkylation : Treat the indole NH with NaH/DMF at 0°C, followed by alkyl halides (e.g., 4-(2-fluoroethoxy)benzyl bromide in ), achieving >50% yields .
- Substitution on the benzylidene ring : Introduce electron-withdrawing groups (e.g., nitro) via condensation with substituted aldehydes. details synthesizing 3-(4-nitrophenyl)allylidene derivatives using 4-substituted cinnamaldehydes .
- Reductive amination : reduced nitro groups to amines using Fe/HCl in methanol, enabling further derivatization .
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
- Methodological Answer :
- Docking studies : Use Schrödinger Maestro ( ) to predict binding affinities for targets like EGFR or FLK-1. For example, highlights FLK-1 inhibition via hydrophobic interactions with the chlorobenzylidene group .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence sensing. utilized DFT to correlate structure with Zn²⁺/Fe³⁺ ion detection efficiency .
Q. What experimental approaches resolve contradictions in fluorescence quenching data for metal-ion sensing applications?
- Methodological Answer :
- Competitive binding assays : In , selectivity for Zn²⁺ over Fe³⁺ was confirmed by adding EDTA to reverse Zn²⁺-induced fluorescence recovery.
- pH titration : Adjust buffer pH (e.g., 6–8) to rule out protonation effects.
- Lifetime measurements : Time-resolved fluorescence can distinguish static vs. dynamic quenching mechanisms .
Data-Driven Analysis
Q. How do crystallographic data inform the conformational stability of this compound derivatives?
- Dihedral angles : The indolin-2-one and chlorobenzylidene planes form a 15–20° angle, stabilizing π-π stacking.
- Hydrogen bonding : N–H···O interactions (e.g., N2–H2A···O2, d = 2.876 Å) enhance rigidity .
Q. What are the limitations of current synthetic methods for scaling benzylidene-indolinone derivatives?
- Critical Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
